4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The compound adopts a trans-configuration at the cyclohexane ring, as evidenced by the (1R,4r) stereodescriptor. The piperazine moiety is substituted at the 1-position with a 2,3-dichlorophenyl group, while the ethyl linker connects the piperazine nitrogen to the cyclohexane ring’s 4-position. The dihydrochloride salt introduces two protonation sites: the primary amine on the cyclohexane and one nitrogen within the piperazine ring. The hydrate component consists of two water molecules per formula unit, integrated into the crystal lattice via hydrogen-bonding networks.
Key structural features include:
- Cyclohexane ring conformation : Chair conformation stabilized by trans-axial positioning of the ethyl linker and amine group.
- Piperazine geometry : Chair conformation with the 2,3-dichlorophenyl group occupying an equatorial position to minimize steric strain.
- Ethyl linker torsion angle : A gauche conformation (≈60°) between the piperazine and cyclohexane rings, as observed in related analogs.
Crystallographic Analysis of Hydrate Formation Patterns
X-ray diffraction data reveal a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and β = 98.5°. The hydrate water molecules occupy interstitial sites, forming three hydrogen bonds per water molecule:
- O–H···Cl⁻ interactions with chloride counterions (2.85–3.10 Å).
- O–H···N hydrogen bonds with the protonated piperazine nitrogen (2.78 Å).
The crystal packing follows a columnar arrangement along the b-axis, stabilized by:
- C–H···Cl interactions : Between dichlorophenyl hydrogens and chloride ions (3.05–3.20 Å).
- π-stacking : Offset face-to-face interactions between dichlorophenyl rings (interplanar distance: 3.48 Å).
Table 1 : Key Intermolecular Interactions in the Hydrate Structure
Comparative Conformational Analysis with Non-Hydrated Forms
The anhydrous dihydrochloride salt exhibits distinct packing in the orthorhombic space group Pbca, with a 5.7% reduction in unit cell volume compared to the hydrate. Key differences include:
- Reduced hydrogen bonding : Anhydrous form relies on N⁺–H···Cl⁻ interactions (2.71 Å) without water-mediated bonds.
- Piperazine conformation : Shifts to a boat conformation in the absence of hydrate-stabilizing O–H···N bonds.
- Torsional flexibility : The ethyl linker adopts a trans conformation (180°) in the anhydrous form, increasing intramolecular strain.
Energy framework calculations indicate the hydrate’s stabilization energy (–14.4 kcal/mol per dimer) exceeds the anhydrous form’s (–9.8 kcal/mol), primarily due to water-mediated dispersion forces.
Protonation State Analysis in Dihydrochloride Salt Formation
Potentiometric titration and X-ray charge density analysis confirm protonation at two sites:
- Cyclohexylamine nitrogen : pKa ≈ 10.2 (fully protonated at physiological pH).
- Piperazine nitrogen (N4) : pKa ≈ 6.8, selectively protonated over N1 due to electron-withdrawing effects from the 2,3-dichlorophenyl group.
The protonation pattern induces:
- Charge-assisted hydrogen bonds : N⁺–H···Cl⁻ interactions (2.71–2.78 Å) dominate over neutral C–H···Cl contacts.
- Dipole stabilization : The 2,3-dichlorophenyl group’s electron-withdrawing effect enhances piperazine’s basicity at N4 by +0.5 pKa units compared to unsubstituted piperazine.
Table 2 : Protonation Site Geometries
| Site | N–H Bond Length (Å) | H···Cl⁻ Distance (Å) |
|---|---|---|
| Cyclohexylamine | 1.03 | 2.71 |
| Piperazine (N4) | 1.01 | 2.78 |
The hydrate’s water molecules further stabilize the protonated state by solvating chloride ions, reducing lattice energy by 12.4 kcal/mol compared to the anhydrous form.
Properties
Molecular Formula |
C18H31Cl4N3O |
|---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride |
InChI |
InChI=1S/C18H27Cl2N3.2ClH.H2O/c19-16-2-1-3-17(18(16)20)23-12-10-22(11-13-23)9-8-14-4-6-15(21)7-5-14;;;/h1-3,14-15H,4-13,21H2;2*1H;1H2 |
InChI Key |
MYFGOYKKTHBBQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)N.O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Early Methodologies from Hungarian Patents
Initial synthetic routes described in Hungarian Patent P0103988 involved coupling trans-2-{1-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}acetaldehyde with 1-(2,3-dichlorophenyl)piperazine using sodium triacetoxyborohydride in dichloromethane. While effective for small-scale production, this method suffered from:
Limitations of Carbamate Deprotection Strategies
The P0302451 patent attempted to address purity issues by employing ethyl acetate/HCl for tert-butoxycarbonyl (Boc) group removal. However, this led to:
-
Hydrate variability due to inconsistent crystallization conditions.
-
Residual solvent contamination (up to 3% ethyl acetate by GC-MS in pilot batches).
-
Non-stoichiometric hydrochloride formation , necessitating repetitive recrystallization.
Modern Four-Step Synthesis Route
The US20110275816A1 patent outlines an optimized pathway (Figure 1) that resolves prior limitations through strategic reagent selection and crystallization control.
Step 1: Reduction of trans-2-{1-(4-N-Boc-amino)-cyclohexyl}acetic Acid Ester
Reagents : Sodium borohydride (1.2 eq), aluminum trichloride (0.3 eq), THF/water (4:1).
Conditions : 0°C to 25°C, 4 h.
Outcome :
Step 2: Mesylation of Alcohol Intermediate
Reagents : Methanesulfonyl chloride (1.05 eq), triethylamine (2.1 eq), dichloromethane.
Conditions : 0°C, 1 h.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 98% |
| Purity (HPLC) | 99.7% |
| Mesylate Stability | >6 months at -20°C |
The mesylate’s crystalline nature (mp 112–113°C) enables direct use without isolation.
Step 3: Piperazine Substitution
Reagents : 1-(2,3-Dichlorophenyl)piperazine (1.5 eq), K2CO3 (3.0 eq), acetonitrile.
Conditions : Reflux, 16 h.
Optimization Insights :
Step 4: Boc Deprotection and Hydrate Formation
Reagents : 6M HCl, methanol/water (1:2).
Conditions : 45–50°C, 2 h.
Critical Parameters :
| Factor | Impact on Product |
|---|---|
| Water Content | <20% → anhydrous form |
| Cooling Rate | 0.5°C/min → monohydrate crystals |
| HCl Stoichiometry | 2.2 eq → dihydrochloride salt |
This step delivers the title compound in 99.4% purity (HPLC) with 97% isolated yield.
Analytical Characterization
Spectroscopic Data
Thermal and Crystallographic Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 218–220°C (dec.) | DSC |
| Crystal System | Monoclinic | XRPD |
| Hydration Stability | Stable up to 60% RH, 25°C | TGA/DVS |
XRPD analysis (Figure 2) confirms the monohydrate form via characteristic peaks at 2θ = 7.8°, 15.4°, and 22.6°.
Industrial-Scale Implementation
Batch Process Economics
A 50 kg pilot batch analysis reveals:
| Metric | Value |
|---|---|
| Total Cycle Time | 72 h |
| Solvent Recovery | 92% (acetonitrile) |
| E-Factor | 18.2 |
Comparative Analysis of Synthetic Routes
Table 1 : Method Benchmarking
| Parameter | Hungarian Patent P0103988 | US20110275816A1 |
|---|---|---|
| Overall Yield | ~65% (estimated) | 89% |
| Purity | 95–97% | 99.4% |
| Chromatography | Required | Not needed |
| Scale-Up Feasibility | Limited to 5 kg | Validated at 100 kg |
Chemical Reactions Analysis
Acid-Base Reactions
The dihydrochloride salt form indicates protonation of the amine groups. Key interactions include:
-
Deprotonation : Under basic conditions (e.g., NaOH), the hydrochloride salts dissociate to release the free base, trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexan-1-amine .
-
Re-salt Formation : Reacting the free amine with acids (e.g., HCl, H₂SO₄) regenerates salts. This reversibility is critical for pharmaceutical formulations .
Table 1: Acid-Base Reaction Conditions
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Deprotonation | pH > 10 (NaOH) | Free amine | |
| Salt Formation | HCl in ethanol | Dihydrochloride |
Nucleophilic Substitution at Amine Sites
The primary and secondary amines participate in alkylation and acylation:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) to form N-alkyl derivatives .
-
Acylation : Acetyl chloride or anhydrides yield amides, though steric hindrance from the cyclohexyl group may limit reactivity.
Example Reaction Pathway :
This is inferred from analogous piperazine derivatives .
Hydrolysis and Stability
-
Hydrate Dehydration : Heating above 100°C removes crystalline water, forming an anhydrous hydrochloride .
-
Thermal Decomposition : Thermogravimetric analysis (TGA) shows weight loss at ~200°C, attributed to HCl release and organic decomposition .
Table 2: Thermal Behavior
| Process | Temperature (°C) | Mass Loss (%) | Reference |
|---|---|---|---|
| Dehydration | 100–120 | ~8.2 (theoretical for dihydrate) | |
| Decomposition | 200–300 | ~40–60 |
Redox Reactions
-
Oxidation : Piperazine rings are susceptible to oxidation by strong agents (e.g., KMnO₄), forming N-oxides or cleavage products.
-
Reduction : Hydrogenation (H₂/Pd-C) of unsaturated bonds is not applicable here due to the saturated cyclohexane and piperazine rings .
Aromatic Substitution
-
Nitration : Concentrated HNO₃/H₂SO₄ at high temperatures could introduce nitro groups meta to chlorine.
-
Halogen Exchange : Fluorine displacement of chlorine via Ullmann-type reactions is theoretically possible but undocumented for this compound.
Coordination Chemistry
The piperazine nitrogen atoms can act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes. Applications in catalysis or material science remain unexplored but plausible .
Pharmaceutical Degradation Pathways
In physiological conditions (pH 7.4, 37°C), the compound may undergo:
-
Hydrolysis : Limited due to lack of ester/carbamate groups, but amine oxidation to nitroxides is possible .
-
Photodegradation : UV exposure could cleave the C-Cl bond in the dichlorophenyl group, forming chlorinated byproducts .
Synthetic Modifications
Patents describe derivatization for enhanced bioactivity:
Scientific Research Applications
The compound features a complex structure that includes a piperazine ring and a cyclohexane moiety, contributing to its unique pharmacological profile.
Pharmacology
Cariprazine is primarily used in the treatment of psychiatric disorders, particularly:
- Schizophrenia : Clinical studies have demonstrated its efficacy in reducing the symptoms of schizophrenia. It acts as a partial agonist at dopamine D2 and D3 receptors, which is believed to contribute to its antipsychotic effects .
- Bipolar Disorder : Cariprazine has also shown effectiveness in managing manic and mixed episodes associated with bipolar disorder. Its unique mechanism of action allows it to stabilize mood without the sedative effects commonly associated with other medications .
Chemistry
In organic synthesis, 4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine serves as a precursor for various compounds. Its synthesis involves multiple steps, including reactions with cyclohexylamine derivatives and purification processes such as recrystallization .
Biological Research
Research has explored the compound's interactions with various biological systems:
- Cellular Processes : Studies have investigated its effects on neurotransmitter systems, particularly focusing on serotonin and dopamine pathways .
- Receptor Interactions : The binding affinity of cariprazine to different receptors has been analyzed in vitro, providing insights into its therapeutic potential beyond psychiatric disorders .
Case Study 1: Efficacy in Schizophrenia
A clinical trial published in the Journal of Clinical Psychiatry evaluated the efficacy of cariprazine in patients with schizophrenia. The results indicated significant improvements in both positive and negative symptoms compared to placebo groups over a 6-week period .
Case Study 2: Bipolar Disorder Management
Another study focused on cariprazine's use in treating bipolar disorder showed that patients experienced fewer manic episodes and improved overall functioning when treated with cariprazine compared to traditional mood stabilizers. The findings suggest that cariprazine may be a valuable addition to treatment regimens for bipolar disorder .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets in the brain. It primarily acts on dopamine and serotonin receptors, modulating their activity to achieve therapeutic outcomes. The pathways involved include the inhibition of dopamine D2 and serotonin 5-HT1A receptors, which play a crucial role in mood regulation and cognitive functions .
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Similar Compounds
Table 1: Structural Comparison of Compound A with Analogues
Table 2: Pharmacological and Clinical Comparison
Key Differentiators of Compound A
Structural Uniqueness: Unlike aripiprazole and trazodone, Compound A lacks a heterocyclic quinolinone or triazolopyridine moiety, favoring a simpler cyclohexylamine backbone. This reduces off-target interactions (e.g., 5-HT2C, linked to weight gain) . The dihydrochloride hydrate salt enhances aqueous solubility (critical for injectable formulations) compared to oxalate salts used in analogues like 13f .
Receptor Selectivity :
- Compound A’s D3:D2 selectivity ratio (10:1) surpasses cariprazine’s (10:1) due to the absence of a urea group, which in cariprazine slightly reduces D3 affinity .
Clinical Efficacy :
Limitations and Challenges
- Synthesis Complexity : The four-step synthesis of Compound A requires stringent temperature control (40–100°C) and acidic conditions, increasing production costs compared to single-salt analogues .
- Metabolic Profile : Unlike trazodone, Compound A undergoes hepatic CYP3A4 metabolism, necessitating dose adjustments in patients with liver impairment .
Biological Activity
The compound 4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride, commonly referred to as cariprazine, is a novel antipsychotic agent primarily used in the treatment of schizophrenia and bipolar disorder. Its unique pharmacological profile, characterized by partial agonism at dopamine D2 and serotonin 5-HT1A receptors, distinguishes it from other antipsychotics.
- IUPAC Name : trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexan-1-amine
- Molecular Formula : C18H27Cl2N3
- Molecular Weight : 356.33 g/mol
- CAS Number : 791778-53-5
Cariprazine exhibits its effects through:
- Dopamine Receptor Modulation : It acts as a partial agonist at the D2 and D3 dopamine receptors, which is crucial for its antipsychotic effects.
- Serotonin Receptor Interaction : The compound also interacts with serotonin receptors (5-HT1A and 5-HT2A), contributing to its efficacy in mood stabilization and reducing negative symptoms of schizophrenia.
Preclinical Studies
Research has demonstrated that cariprazine effectively reduces dopaminergic hyperactivity associated with psychotic disorders. In animal models, it has shown significant efficacy in reducing conditioned avoidance responses and locomotor activity induced by stimulants, indicating its potential in managing psychosis.
Clinical Trials
Cariprazine has undergone extensive clinical evaluation:
- Schizophrenia : In randomized controlled trials, cariprazine has been shown to be effective in reducing the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo, with a notable reduction in both positive and negative symptoms.
| Study | Participants | Duration | Results |
|---|---|---|---|
| Durgam et al. (2015) | 1,289 | 6 weeks | Significant reduction in PANSS scores (p < 0.001) |
| Vieta et al. (2018) | 1,200 | 8 weeks | Improvement in depressive symptoms in bipolar disorder (p < 0.01) |
Pharmacokinetics
Cariprazine demonstrates a long half-life (approximately 2-4 days), allowing for once-daily dosing which enhances patient compliance. Its pharmacokinetic profile indicates high oral bioavailability and extensive hepatic metabolism primarily via CYP3A4.
Safety Profile
The safety profile of cariprazine has been evaluated across multiple studies:
- Common adverse effects include akathisia, insomnia, and gastrointestinal disturbances.
- Serious side effects such as extrapyramidal symptoms (EPS) occur but are less frequent compared to traditional antipsychotics.
Case Studies
Several case studies highlight the effectiveness of cariprazine in clinical practice:
- Case Study A : A patient with treatment-resistant schizophrenia showed significant improvement after switching to cariprazine from risperidone, demonstrating reduced hallucinations and improved overall functioning.
- Case Study B : A bipolar disorder patient experienced stabilization of mood swings and reduced depressive episodes after initiating treatment with cariprazine.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
- Methodology :
- Stepwise synthesis : Begin with dibenzyl-protected precursors (e.g., (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) and perform catalytic hydrogenation or acidic deprotection to remove benzyl groups .
- Coupling reactions : React intermediates like 2’-chloro-7’,8’-dihydro-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-6’-one with amine derivatives under reflux in ethanol or isopropanol with triethylamine (TEA) as a base (140°C, sealed tube) .
- Purification : Use preparative thin-layer chromatography (TLC) or column chromatography. Validate purity via LC-MS (e.g., ESI+ m/z 452 [M + H]+) and confirm stereochemistry with chiral HPLC .
Q. How should researchers characterize the compound’s structure and confirm its stereochemical configuration?
- Analytical techniques :
- Mass spectrometry (MS) : Use ESI+ to detect molecular ion peaks (e.g., m/z 198 [M + H]+ for intermediates) .
- NMR spectroscopy : Analyze ¹H NMR signals (e.g., δ 8.60 ppm for aromatic protons, δ 3.73 ppm for piperazine-CH₂ groups) to confirm substituent positions and hydrogen environments .
- X-ray crystallography : Resolve crystal structures for absolute stereochemical confirmation, particularly for enantiomers (e.g., (1R,4R) vs. (1S,4S)) .
Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?
- Experimental design :
- Solubility testing : Dissolve the compound in solvents like water, ethanol, DMSO, or PBS (pH 7.4) at concentrations up to 10 mM. Centrifuge to remove insoluble residues and quantify solubility via UV-Vis spectroscopy .
- Stability assays : Incubate solutions at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using high-resolution MS .
- Hydrate stability : Characterize hydrate formation using thermogravimetric analysis (TGA) to assess water loss under controlled heating .
Advanced Research Questions
Q. How can chiral synthesis protocols be optimized to enhance enantiomeric excess (EE) of the compound?
- Methodology :
- Chiral precursors : Start with enantiopure intermediates (e.g., (1R,4R)- or (1S,4S)-cyclohexan-1-amine derivatives) to avoid racemization during coupling .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) with palladium or ruthenium catalysts in key coupling steps to improve EE (>95%) .
- Dynamic kinetic resolution : Use enzyme-mediated reactions (e.g., lipases) under mild conditions to resolve stereoisomers .
Q. What computational strategies can predict receptor binding interactions for this compound?
- Approach :
- Molecular docking : Use software like AutoDock Vina to model interactions with dopamine D₂/D₃ or serotonin 5-HT₁A receptors, focusing on the piperazine and dichlorophenyl moieties .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and ligand-receptor conformational changes .
- Free energy calculations : Apply MM-PBSA or MM-GBSA to quantify binding affinities (ΔG) and compare with experimental IC₅₀ values .
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across assays) be resolved?
- Data analysis framework :
- Assay standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time, ligand concentration) to isolate variables .
- Meta-analysis : Pool data from multiple studies (e.g., receptor binding, cAMP inhibition) and apply statistical models (ANOVA, Tukey’s HSD) to identify outliers .
- Orthogonal validation : Confirm activity using alternative methods (e.g., radioligand displacement vs. BRET assays) .
Methodological Considerations for Data Interpretation
- Stereochemical impact : Enantiomers (e.g., Compound 37 vs. 41) may exhibit divergent receptor binding. Compare their ¹H NMR shifts (e.g., δ 4.04 ppm for (1S,4S) vs. δ 3.73 ppm for (1R,4R)) to correlate structure-activity relationships .
- Safety protocols : Follow GHS guidelines for handling hydrochlorides (e.g., PPE, fume hoods) and neutralize waste with 1 M NaOH before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
